molecular formula C₅¹³C₅H₁₃N₅O₄ B1146131 Adenosine-13C5 CAS No. 159496-13-6

Adenosine-13C5

Cat. No. B1146131
CAS RN: 159496-13-6
M. Wt: 272.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine-13C5 is a compound with the molecular formula C10H13N5O4 . It is a purine nucleoside base, most commonly recognized with the molecule adenosine triphosphate, or ATP, and is used thoroughly throughout the entire body in general metabolism .


Synthesis Analysis

A synthetic route to the 13C-labeled compound has not been previously reported. The method employs a hybrid enzymatic, and chemical synthesis approach that applies an enzymatic conversion from adenosine to inosine followed by a ring-cleavage of the protected inosine .


Molecular Structure Analysis

The molecular structure of Adenosine-13C5 is described by the IUPAC name (2 R ,3 R ,4 S ,5 R )-2- (6-aminopurin-9-yl)-5- (hydroxy (1 13 C)methyl) (2,3,4,5- 13 C 4 )oxolane-3,4-diol . The compound has a molecular weight of 272.21 g/mol .


Chemical Reactions Analysis

Adenosine-13C5 is involved in various chemical reactions. For instance, it plays a role in the beneficial effects of regular calorie restriction on healthspan . It is also used in a myocardial perfusion stress imaging study for its vasodilatory effects .


Physical And Chemical Properties Analysis

Adenosine-13C5 has a molecular weight of 272.21 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 272.11352809 g/mol .

Scientific Research Applications

Metabolic Flux Analysis

Adenosine-13C5 is primarily used in metabolic flux analysis . This technique allows researchers to measure the rates of biochemical reactions in living cells. By tracing the fate of carbon atoms from Adenosine-13C5, scientists can gain insight into the pathways and mechanisms of adenosine metabolism .

Cardiovascular Disease Research

Adenosine-13C5 has been used to investigate the role of adenosine in cardiovascular disease . Adenosine plays a crucial role in many physiological processes, including regulation of heart rate and blood flow. Researchers can use Adenosine-13C5 to study how these processes are altered in cardiovascular disease.

Cancer Research

Adenosine-13C5 is also used in cancer research . Adenosine has been found to promote tumor growth and progression in some types of cancer. Researchers can use Adenosine-13C5 to study the role of adenosine in cancer and develop new therapeutic strategies.

Drug Development

Adenosine-13C5 can be used in the development of new drugs . By studying how Adenosine-13C5 is metabolized in the body, researchers can design drugs that mimic its effects or block its action. This can lead to the development of new treatments for a variety of diseases.

Biochemical Phenomena Investigation

Adenosine-13C5 is employed in scientific investigations as a tracer to probe and comprehend metabolic processes and other biochemical phenomena .

Stable Isotope Labeling

Adenosine-13C5 is used in stable isotope labeling , a technique used in mass spectrometry to help identify and quantify molecules . The carbon-13 isotopes in Adenosine-13C5 can be detected and quantified, providing valuable information about the molecule’s structure and function .

Safety and Hazards

Adenosine-13C5 should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPHCAJAEHBRPV-UFOMNOBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936112
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

CAS RN

159496-13-6
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.